![molecular formula C13H12FN3O2 B6074240 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one](/img/structure/B6074240.png)
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, also known as FMISO, is a novel radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a hypoxia-specific tracer that selectively accumulates in hypoxic regions of tissues.
Wirkmechanismus
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a nitroimidazole derivative that is selectively reduced in hypoxic regions of tissues. The reduction of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one results in the formation of a stable radical that is trapped in the tissue. The accumulation of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in hypoxic regions of tissues is due to the increased expression of nitroreductase enzymes, which are involved in the reduction of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one. The accumulation of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in hypoxic regions of tissues can be visualized using PET imaging.
Biochemical and Physiological Effects:
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a relatively safe compound that is rapidly cleared from the body. The biochemical and physiological effects of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one are related to its ability to selectively accumulate in hypoxic regions of tissues. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one does not have any direct pharmacological effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high spatial resolution, and can detect hypoxic regions of tissues that are not visible on other imaging modalities. However, 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging also has some limitations. It is expensive, requires specialized equipment and expertise, and has limited availability.
Zukünftige Richtungen
The future directions of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one research are focused on improving its sensitivity and specificity for the detection of hypoxia in tumors. This includes the development of new radiopharmaceutical compounds, the optimization of imaging protocols, and the integration of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging with other imaging modalities. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one research is also focused on the development of new applications for 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging, such as the evaluation of hypoxic regions of tissues in inflammatory diseases and the assessment of hypoxia in the brain.
Synthesemethoden
The synthesis of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one involves several steps, including the condensation of 8-fluoro-3-nitroquinazolin-4(3H)-one with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, reduction of the nitro group, and protection of the amino group. The final product is obtained by deprotection of the amino group with trifluoroacetic acid. The synthesis of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is widely used in PET imaging to detect hypoxic regions of tissues. Hypoxia is a common feature of many solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging can provide valuable information on the extent and severity of hypoxia in tumors, which can help guide treatment decisions. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging is also used in the evaluation of ischemic heart disease, stroke, and other hypoxic conditions.
Eigenschaften
IUPAC Name |
8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-6-8(5-11(16)18)17-7-15-12-9(13(17)19)3-2-4-10(12)14/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXBUARCEKZDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)N2C=NC3=C(C2=O)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.